![molecular formula C20H15N3OS B14194312 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 918879-22-8](/img/structure/B14194312.png)
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzamide with 2-aminobenzenethiol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization to enhance yield and efficiency .
Chemical Reactions Analysis
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by other nucleophiles.
Scientific Research Applications
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: The compound has shown promise in the treatment of diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By binding to these enzymes, the compound disrupts the normal functioning of the cells, leading to cell death .
In cancer cells, the compound induces apoptosis (programmed cell death) by activating various signaling pathways. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at specific checkpoints .
Comparison with Similar Compounds
4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, this compound is structurally similar but lacks the additional phenyl and amide groups.
6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl: This derivative has shown potential as an antibacterial and antifungal agent, with a different substitution pattern on the benzothiazole ring.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have been studied for their antibacterial activity and have shown promising results against various bacterial strains.
Properties
CAS No. |
918879-22-8 |
|---|---|
Molecular Formula |
C20H15N3OS |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,21H2,(H,22,24) |
InChI Key |
FMZKGGIVLHZRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


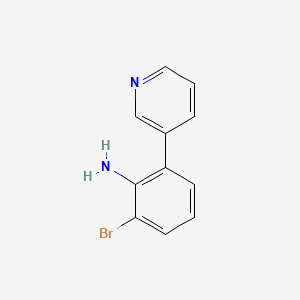
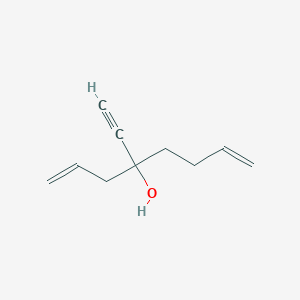
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)
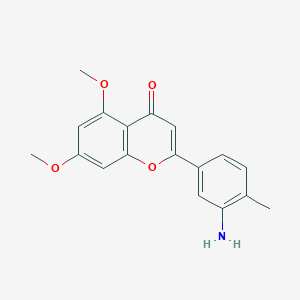
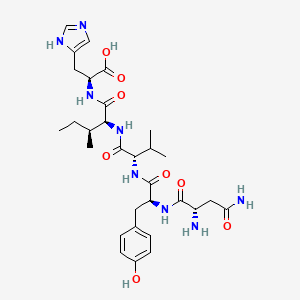

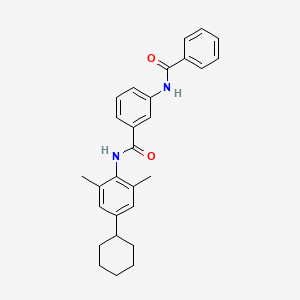

![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)
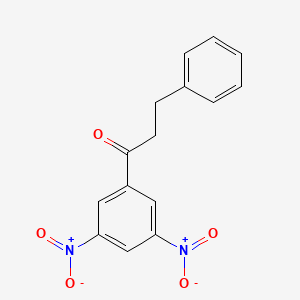

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
